prop-2-en-1-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Prop-2-en-1-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a structurally complex molecule featuring:
- A tetrahydropyrimidine-2-one core, known for its bioactivity in medicinal chemistry.
- A pyrazole ring substituted with a 4-fluorophenyl group and a phenyl group, enhancing electronic and steric interactions.
- A prop-2-en-1-yl (allyl) ester at the 5-position, contributing to lipophilicity and metabolic stability.
This compound is synthesized via multi-step reactions, often involving Biginelli-type condensations or hydrazine-mediated cyclizations . Analytical techniques such as NMR, IR, and HRMS are used for structural confirmation .
Properties
IUPAC Name |
prop-2-enyl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c1-3-13-32-23(30)20-15(2)26-24(31)27-22(20)19-14-29(18-7-5-4-6-8-18)28-21(19)16-9-11-17(25)12-10-16/h3-12,14,22H,1,13H2,2H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIIQROATIRGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the tetrahydropyrimidine ring and the esterification to form the carboxylate group. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Prop-2-en-1-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Key Observations
Ester Group Influence
- Ethyl esters (e.g., ) show superior anti-tubercular activity, suggesting smaller esters may optimize target binding .
Pyrazole Substituent Effects
- 4-Fluorophenyl (target compound) provides electron-withdrawing effects, improving binding to hydrophobic enzyme pockets. In contrast, 4-ethoxyphenyl () introduces electron-donating groups, altering solubility and interaction profiles .
Core Modifications
- Triazole-pyrimidine hybrids () exhibit distinct bioactivity due to additional nitrogen atoms, though they lack the pyrazole moiety .
Anti-Tubercular Activity
Ethyl analogs of the target compound demonstrate MIC values lower than isoniazid against Mycobacterium tuberculosis H37Rv, attributed to optimal ester size and fluorophenyl interactions . The allyl ester variant (target) may require evaluation for similar efficacy.
Antimicrobial and Anticancer Potential
Compounds with 4-ethoxyphenyl substituents () show broad-spectrum antimicrobial activity, while the target’s fluorophenyl group may enhance specificity for cancer-related kinases .
Pharmacokinetic Considerations
Biological Activity
The compound prop-2-en-1-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic molecule with potential pharmaceutical applications. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article reviews available literature on the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure with multiple functional groups. The presence of the pyrazole and tetrahydropyrimidine moieties suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 373.39 g/mol |
| Density | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | Not specified |
Biological Activity
Research indicates that compounds similar to prop-2-en-1-yl derivatives exhibit diverse biological activities, including:
Antimicrobial Activity
Chalcone derivatives, closely related to this compound, have shown significant antimicrobial properties. For instance, studies have demonstrated that chalcones can inhibit the growth of various bacteria and fungi, including Aspergillus fumigatus and Staphylococcus aureus .
Anticancer Properties
Similar compounds have been evaluated for their anticancer effects. A study reported that specific derivatives exhibited cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7) cells, with IC50 values ranging from 6.2 μM to 43.4 μM . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Chalcones are also noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
The biological activities of prop-2-en-1-yl derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in disease processes.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Many studies highlight the ability of these compounds to trigger apoptosis through various signaling pathways.
Case Studies
Several case studies highlight the efficacy of similar compounds:
Study 1: Anticancer Activity
A study explored the anticancer activity of a structurally similar pyrazole derivative against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of chalcone derivatives against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .
Q & A
Q. What synthetic strategies are effective for preparing this tetrahydropyrimidine-pyrazole hybrid compound?
The compound can be synthesized via the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde, β-ketoester, and urea/thiourea derivative. For example:
- Key reagents : Aromatic aldehydes (e.g., 4-fluorophenyl derivatives), β-ketoesters (e.g., ethyl acetoacetate), and pyrazole-substituted thioureas.
- Catalytic conditions : HCl or Lewis acids (e.g., FeCl₃) in ethanol under reflux (60–80°C, 6–12 hours) .
- Post-synthetic modifications : Prop-2-en-1-yl esterification via nucleophilic substitution or Mitsunobu reactions .
Table 1 : Example Reaction Conditions
| Component | Role | Example | Reference |
|---|---|---|---|
| 3-(4-Fluorophenyl)-1-phenylpyrazole-4-carbaldehyde | Aldehyde component | Synthesized via Vilsmeier-Haack reaction | |
| Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | β-Ketoester derivative | Biginelli adduct precursor |
Q. How is the structural identity of this compound validated?
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., tetrahydropyrimidine ring puckering) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks for the pyrazole (δ 7.2–8.1 ppm), fluorophenyl (δ 6.8–7.4 ppm), and tetrahydropyrimidine (δ 2.1–4.3 ppm) moieties .
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .
Advanced Research Questions
Q. What computational methods are used to predict biological activity and reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazole N-atoms and carbonyl groups are reactive hotspots .
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or tubulin , leveraging the fluorophenyl group’s hydrophobic interactions .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Modifiable sites :
- Pyrazole C-3/C-5 positions : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antibacterial activity .
- Tetrahydropyrimidine C-6 methyl group : Replace with bulkier substituents (e.g., -CF₃) to improve metabolic stability .
- Biological assays : Compare IC₅₀ values against reference drugs (e.g., doxorubicin for anticancer activity) .
Q. What analytical challenges arise in characterizing degradation products?
- HPLC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) under acidic/alkaline conditions .
- Stability studies : Monitor degradation kinetics in simulated physiological buffers (pH 7.4, 37°C) .
Methodological Considerations
Q. How to resolve contradictions in reported biological data?
- Case study : Discrepancies in antibacterial activity may arise from assay variations (e.g., broth microdilution vs. disk diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
- Dose-response validation : Repeat experiments with purified batches to rule out impurities .
Q. What strategies optimize enantiomeric purity for chiral analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
